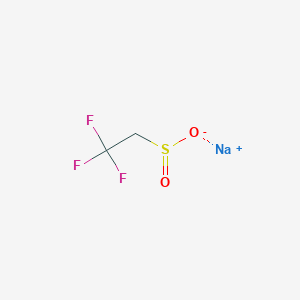
Sodium 2,2,2-trifluoroethane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,2,2-trifluoroethane-1-sulfinate is an organofluorine compound with the molecular formula C₂H₂F₃NaO₂S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfination: One common method involves the reaction of 2,2,2-trifluoroethanol with sulfur dioxide and a base, such as sodium hydroxide, under controlled conditions to yield this compound.
Electrophilic Fluorination: Another route includes the electrophilic fluorination of ethane-1-sulfinic acid derivatives using reagents like Selectfluor, followed by neutralization with sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process typically includes:
Reactant Mixing: Combining 2,2,2-trifluoroethanol, sulfur dioxide, and sodium hydroxide.
Reaction Control: Maintaining specific temperature and pressure conditions to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Sulfonic Acids: Formed through oxidation.
Sulfides: Resulting from reduction.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Chemistry:
Fluorinating Agent: Used in the synthesis of fluorinated organic compounds.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique chemical structure.
Medicine:
Drug Development: Explored as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which sodium 2,2,2-trifluoroethane-1-sulfinate exerts its effects is primarily through its ability to donate or accept electrons, facilitating various chemical reactions. Its trifluoromethyl group is highly electronegative, influencing the compound’s reactivity and interaction with other molecules. This electronegativity can stabilize transition states and intermediates, making it a valuable reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Sodium Trifluoromethanesulfinate: Another fluorinated sulfinic acid salt, but with a different carbon backbone.
Sodium Ethanesulfinate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness: Sodium 2,2,2-trifluoroethane-1-sulfinate is unique due to its trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. Its ability to participate in a wide range of reactions, coupled with its stability, makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C2H2F3NaO2S |
|---|---|
Peso molecular |
170.09 g/mol |
Nombre IUPAC |
sodium;2,2,2-trifluoroethanesulfinate |
InChI |
InChI=1S/C2H3F3O2S.Na/c3-2(4,5)1-8(6)7;/h1H2,(H,6,7);/q;+1/p-1 |
Clave InChI |
QBYZFENBJAXDLI-UHFFFAOYSA-M |
SMILES canónico |
C(C(F)(F)F)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


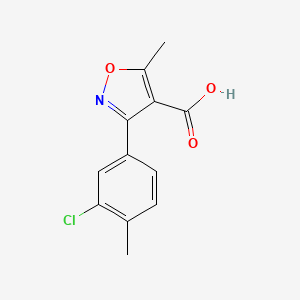
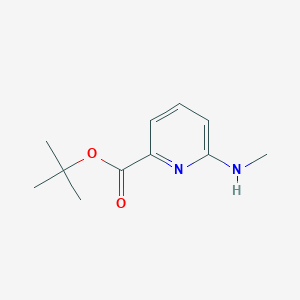
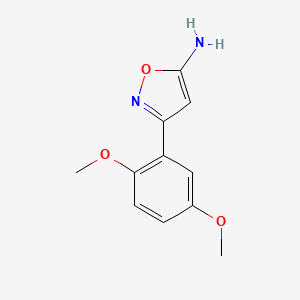
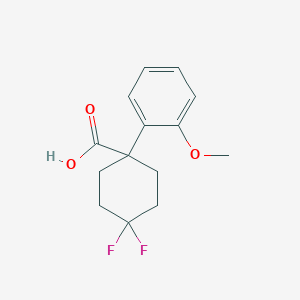
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
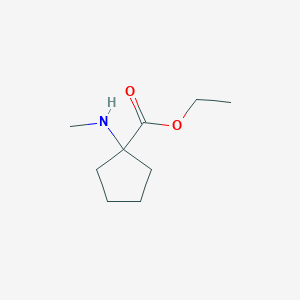
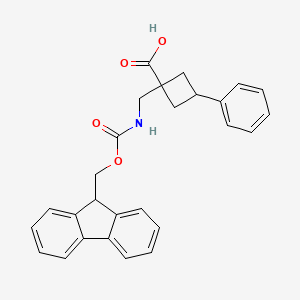
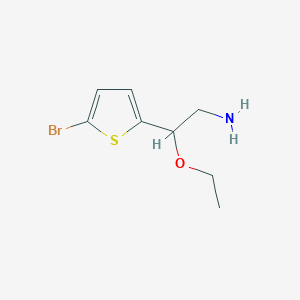
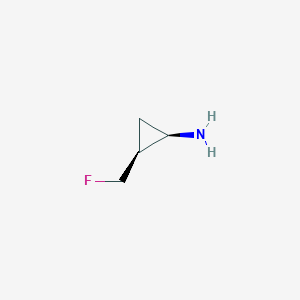
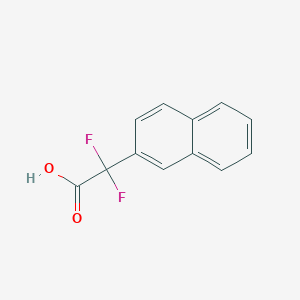
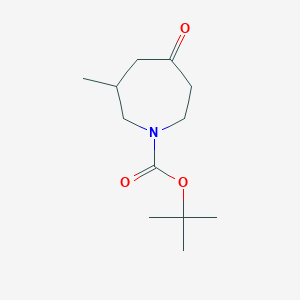
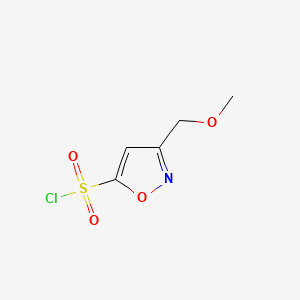
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)

